molecular formula C10H6F17NO2S B13411866 Sulfluramid-d5 CAS No. 936109-40-9

Sulfluramid-d5

Cat. No.: B13411866
CAS No.: 936109-40-9
M. Wt: 532.23 g/mol
InChI Key: CCEKAJIANROZEO-ZBJDZAJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfluramid-d5 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Sulfluramid molecule. The synthetic route typically involves the following steps:

    Deuteration: Introduction of deuterium atoms into the ethyl group of Sulfluramid.

    Sulfonation: Addition of a sulfonamide group to the perfluorooctane chain.

The reaction conditions often require the use of solvents such as methanol and dichloromethane, and the reactions are carried out under controlled temperatures and pressures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, and the compound is typically produced in solution form, such as 50 µg/mL in methanol:water .

Chemical Reactions Analysis

Types of Reactions

Sulfluramid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include PFOS and PFOA, which are significant due to their environmental persistence and potential health impacts .

Scientific Research Applications

Sulfluramid-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for more accurate and detailed studies compared to its non-labeled counterparts. This feature makes it particularly valuable in research applications where precise tracking of the compound is essential .

Properties

CAS No.

936109-40-9

Molecular Formula

C10H6F17NO2S

Molecular Weight

532.23 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)octane-1-sulfonamide

InChI

InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3/i1D3,2D2

InChI Key

CCEKAJIANROZEO-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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